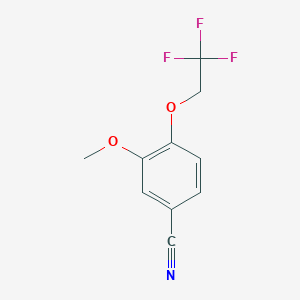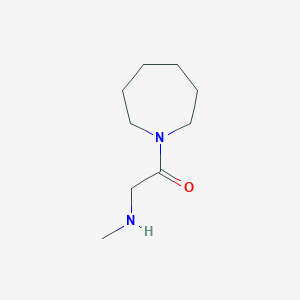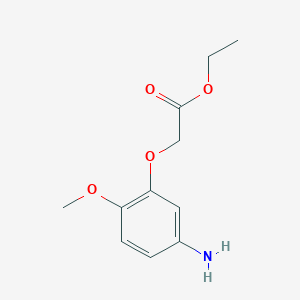
3-(2-Fluorophenyl)acrylic acid
Vue d'ensemble
Description
3-(2-Fluorophenyl)acrylic acid is a useful research compound. Its molecular formula is C9H7FO2 and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Fluorophenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal Complexes Synthesis : 3-(2-Fluorophenyl)acrylic acid has been used in synthesizing metal complexes, which demonstrated interesting halogen-halogen interactions, particularly fluoro-fluoro contact. Such complexes have potential in designing materials with specific magnetic properties (Liu, Liu, & Li, 2011).
Corrosion Inhibition : Derivatives of acrylamide, which can be related to 3-(2-Fluorophenyl)acrylic acid, have been studied for their effectiveness as corrosion inhibitors. This is particularly significant in protecting metals like copper in corrosive environments (Abu-Rayyan et al., 2022).
Optoelectronic Properties : The molecule has been studied for its optoelectronic and thermodynamic properties, which are crucial in the development of materials for dye-sensitized solar cells (DSSC) (Fonkem et al., 2019).
Solar Cell Applications : Organic sensitizers related to 3-(2-Fluorophenyl)acrylic acid have been engineered for use in solar cells. These sensitizers, upon anchoring onto TiO2 film, show high efficiency in converting incident photons to current, a critical aspect of solar energy technology (Kim et al., 2006).
Polymerization and Copolymerization : The compound has been studied in the context of polymerization and copolymerization processes, which are central to the creation of materials with specific characteristics for high-tech applications (Patil & Améduri, 2013).
Fluorescent Probes : A derivative of acrylic acid has been used to design fluorescent probes for detecting cysteine, showcasing the compound's potential in biochemical sensors and imaging applications (Dai et al., 2014).
Cyclization Products Synthesis : The interaction of fluorophenylamines with acrylic acids, including compounds similar to 3-(2-Fluorophenyl)acrylic acid, leads to the synthesis of various cyclic compounds, useful in pharmaceutical and chemical industries (Vaickelionienė & Mickevičius, 2006).
Fluorinated Acrylic Copolymers for Coatings : The synthesis of fluorinated acrylic copolymers, potentially involving 3-(2-Fluorophenyl)acrylic acid, has been explored for speciality coatings due to their unique properties like low surface tension and non-wettability (Malshe & Sangaj, 2005).
Surface Functionalization : The grafted poly(acrylic acid) on micro- and nanoparticles, including derivatives of 3-(2-Fluorophenyl)acrylic acid, has been quantified and studied, indicating potential applications in biochemical assays and medical diagnostics (Hennig et al., 2012).
Polymerizability and Polymorphism : The compound's derivatives have been analyzed for their polymerizability and polymorphic behaviors, which are crucial in material science for creating specific molecular structures (Fujimori, Saitoh, & Shibasaki, 1999).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUDZAFBPDDAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)acrylic acid | |
CAS RN |
451-69-4, 18944-77-9 | |
| Record name | 3-(2-Fluorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Fluorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018944779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide](/img/structure/B7807742.png)






![2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7807791.png)



